molecular formula C8H7NO4S B3054307 Methyl 3-nitro-4-sulfanylbenzoate CAS No. 59515-34-3

Methyl 3-nitro-4-sulfanylbenzoate

Cat. No.: B3054307
CAS No.: 59515-34-3
M. Wt: 213.21 g/mol
InChI Key: JPDSHWJXMMBSTD-UHFFFAOYSA-N
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Description

Significance of Aromatic Esters in Modern Chemical Synthesis

Aromatic esters, the class of compounds to which Methyl 3-nitro-4-sulfanylbenzoate belongs, are of paramount importance in contemporary chemical synthesis. numberanalytics.com Their applications span numerous industries, from the creation of pleasant fragrances and flavors in the perfume industry to their use as crucial intermediates in the manufacturing of pharmaceuticals and agrochemicals like pesticides and herbicides. numberanalytics.com Furthermore, these esters are integral to materials science, serving as building blocks for polymers. numberanalytics.com

The synthesis of aromatic esters can be achieved through several established methods. Fischer esterification, a classic reaction, involves the acid-catalyzed reaction of an aromatic carboxylic acid with an alcohol. numberanalytics.com Another common and highly efficient method is the reaction of an aromatic acid chloride with an alcohol, often in the presence of a base to neutralize the hydrochloric acid byproduct. numberanalytics.com Other notable synthetic routes include transesterification, the Mitsunobu reaction, and the Steglich esterification. numberanalytics.comnumberanalytics.com More recently, enzymatic methods using lipases have gained traction as a greener alternative to traditional chemical synthesis, offering high efficiency and selectivity under mild conditions. nih.gov

Overview of Substituent Effects in Benzoate (B1203000) Ring Systems

The properties and reactivity of a benzoate ring system are profoundly influenced by the nature and position of its substituents. These substituent effects are a cornerstone of physical organic chemistry, often quantified by the Hammett equation, which provides a framework for understanding how different functional groups alter the electronic environment of the aromatic ring. wikipedia.org

Substituents are broadly classified as either electron-donating or electron-withdrawing. Electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the ring's electron density, thus deactivating it towards electrophilic substitution. lumenlearning.com For instance, a hydroxyl (-OH) group is strongly activating, while a nitro (-NO2) group is strongly deactivating. lumenlearning.com

These electronic effects also extend to the reactivity of the ester functional group itself. Electron-withdrawing substituents can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.org The interplay between substituents on the phenyl and benzoyl portions of a phenyl benzoate molecule has been shown to systematically modify the properties of the carbonyl group. acs.org

Substituent TypeEffect on Benzene (B151609) Ring Reactivity (Electrophilic Aromatic Substitution)Example Groups
Activating GroupsIncrease rate of reaction-OH, -NH2, -OR, -CH3
Deactivating GroupsDecrease rate of reaction-NO2, -CN, -SO3H, Halogens

Research Context of Nitro and Sulfanyl (B85325) Functional Groups on Aromatic Scaffolds

The nitro (-NO2) and sulfanyl (-SH, or its oxidized form, the sulfonic acid group -SO3H) are two functional groups that impart significant and distinct properties to an aromatic scaffold.

The nitro group is one of the most powerful electron-withdrawing groups. wikipedia.org Its presence on an aromatic ring strongly deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Aromatic nitro compounds are crucial intermediates in industrial chemistry, often used in the synthesis of explosives like trinitrotoluene (TNT) and as precursors for the production of arylamines through reduction. wikipedia.orglibretexts.org The synthesis of nitroaromatics is typically achieved through nitration using a mixture of nitric acid and sulfuric acid, which generates the electrophilic nitronium ion (NO2+). libretexts.org

The sulfanyl group (-SH), also known as a thiol or mercapto group, and its sulfonic acid derivative (-SO3H) also play important roles. The sulfonation of an aromatic ring, typically using fuming sulfuric acid, is a reversible reaction. libretexts.orgmasterorganicchemistry.com This reversibility allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to specific positions on the ring during a synthetic sequence. libretexts.org Aromatic sulfonic acids and their derivatives are used in the synthesis of detergents, dyes, and sulfa drugs. libretexts.org Methods for the selective introduction of sulfo groups into aromatic nitro compounds have been developed, highlighting the interest in combining these two functionalities on a single aromatic ring. mathnet.ru

Current Landscape of Academic Investigations into this compound

A survey of the current scientific literature indicates that while the constituent functional groups and related structures of this compound are well-studied, the compound itself has not been the subject of extensive academic investigation. Its existence is confirmed by chemical suppliers, and it is assigned the CAS number 59515-34-3. bldpharm.comfujifilm.com

Research on related molecules provides a basis for predicting its chemical behavior. For example, the synthesis of methyl 3-nitrobenzoate via the nitration of methyl benzoate is a common undergraduate laboratory experiment. orgsyn.orgrsc.org Studies on compounds like methyl 3-methyl-4-nitrobenzoate and methyl 4-(benzylamino)-3-nitrobenzoate offer insights into the synthesis and properties of nitro-substituted benzoates. chemicalbook.comnih.gov Furthermore, research into compounds like 4-methyl-3-nitrobenzoic acid has explored their potential biological activities, such as the inhibition of cancer cell migration. nih.gov

The lack of dedicated research on this compound itself presents an opportunity for future investigations. Potential areas of study could include its synthesis, the exploration of its reactivity given the interplay of the electron-withdrawing nitro group and the potentially nucleophilic sulfanyl group, and the evaluation of its biological properties, drawing parallels from similarly substituted molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-nitro-4-sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-13-8(10)5-2-3-7(14)6(4-5)9(11)12/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDSHWJXMMBSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625150
Record name Methyl 3-nitro-4-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59515-34-3
Record name Methyl 3-nitro-4-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Methyl 3 Nitro 4 Sulfanylbenzoate

Retrosynthetic Analysis of the Methyl 3-nitro-4-sulfanylbenzoate Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking bonds (disconnections) that correspond to reliable chemical reactions.

Modern drug discovery and chemical synthesis are increasingly supported by computational tools that can predict viable synthetic pathways. For a molecule like this compound, these programs would analyze the structure and search extensive reaction databases for known transformations that could form the key bonds.

The software would likely identify the carbon-nitro (C-NO₂) and carbon-sulfur (C-S) bonds as prime candidates for disconnection, as they correspond to common and well-understood synthetic transformations. These tools can propose multiple routes, rank them based on predicted yield, atom economy, and the cost of starting materials, and identify potential conflicting reactions or necessary protecting group strategies. While a specific computational analysis for this exact molecule is not publicly documented, the general approach relies on established principles of organic synthesis.

The primary strategic disconnections for this compound involve the introduction of the nitro (NO₂) and sulfanyl (B85325) (SH) groups onto the methyl benzoate (B1203000) framework.

C-NO₂ Bond Disconnection : The most logical disconnection is the C-NO₂ bond. This corresponds to an electrophilic aromatic substitution, specifically a nitration reaction. This disconnection suggests that the immediate precursor (or synthon) is Methyl 4-sulfanylbenzoate, which would undergo nitration to introduce the nitro group at the C-3 position. This is a common and high-yielding transformation in aromatic chemistry.

C-S Bond Disconnection : An alternative disconnection involves the C-S bond. This could correspond to a nucleophilic aromatic substitution on a precursor like Methyl 4-chloro-3-nitrobenzoate, using a sulfur nucleophile. However, the conditions for such reactions can be harsh, and the nitration route is generally more direct and efficient.

Based on these considerations, the most strategically sound retrosynthetic pathway points towards the nitration of Methyl 4-sulfanylbenzoate as the final key step in the synthesis.

Direct Synthesis Routes to this compound

The forward synthesis, or direct route, builds upon the insights from the retrosynthetic analysis. The most plausible route is the electrophilic nitration of a suitably substituted benzene (B151609) ring.

The introduction of a nitro group onto the aromatic ring of Methyl 4-sulfanylbenzoate is an example of an electrophilic aromatic substitution. The reaction involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. nih.gov

The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. aiinmr.com The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions.

Drawing parallels from the well-documented nitration of methyl benzoate, the conditions can be adapted for Methyl 4-sulfanylbenzoate. chemhume.co.ukweebly.comorgsyn.orgrsc.org The presence of the sulfanyl (-SH) group, which is susceptible to oxidation, makes careful control of temperature even more critical.

ParameterConditionRationale
Nitrating Agent Mixture of concentrated HNO₃ and H₂SO₄Generates the active electrophile, the nitronium ion (NO₂⁺). aiinmr.com
Solvent Sulfuric AcidServes as both a catalyst and the reaction medium. umkc.edu
Temperature 0–15°CControls the exothermic reaction, minimizes side-product formation (e.g., dinitration), and prevents oxidation of the sulfanyl group. chemhume.co.ukweebly.comorgsyn.org
Workup Pouring onto crushed iceQuenches the reaction and precipitates the solid organic product, which is typically insoluble in water. chemhume.co.ukorgsyn.org
Purification Recrystallization (e.g., from ethanol/water)Removes unreacted starting materials and isomeric impurities. rsc.orgphysicsandmathstutor.com

This table presents typical reaction conditions inferred from analogous, well-established nitration procedures.

The position of the incoming nitro group is determined by the directing effects of the substituents already present on the benzene ring. youtube.comunwisdom.org In the case of Methyl 4-sulfanylbenzoate, two groups dictate the reaction's regioselectivity: the sulfanyl group (-SH) at position 4 and the methyl ester group (-COOCH₃) at position 1.

Sulfanyl Group (-SH): This group is an activating substituent and an ortho, para-director. It donates electron density to the ring, particularly at the positions ortho and para to it.

Methyl Ester Group (-COOCH₃): This group is a deactivating substituent and a meta-director. umkc.eduunwisdom.org It withdraws electron density from the ring, making the meta positions the least deactivated and thus the most favorable sites for electrophilic attack.

The combined influence of these two groups on the nitration of Methyl 4-sulfanylbenzoate is summarized below:

Ring PositionEffect of -SH (at C4)Effect of -COOCH₃ (at C1)Combined Effect
C2, C6 ortho (activated)ortho (deactivated)Conflicting
C3, C5 ortho (activated)meta (favored)Strongly Favored
C4 (Substituted)--
C1 para (Substituted)--

This table illustrates the cooperative directing effects of the substituents, leading to high regioselectivity.

As shown in the table, the directing effects of the sulfanyl and methyl ester groups are cooperative or reinforcing. The sulfanyl group activates the C3 and C5 positions, while the ester group directs the incoming electrophile to these same positions. This strong directional preference ensures that nitration occurs almost exclusively at the C3 (and C5) position, leading to the desired product, this compound, with high regioselectivity. youtube.comlibretexts.org

Nitration of Methyl 4-sulfanylbenzoate

Mitigation of Competing Side Reactions

In the synthesis of aromatic nitro compounds, the formation of isomers and other by-products is a common challenge. During the nitration of related precursors to obtain the 3-nitro functionality, there is a possibility of forming other isomers, such as the ortho-nitro compound. The control of reaction temperature is a critical factor in minimizing these side products. For instance, in the nitration of methyl benzoate, keeping the temperature between 5-15°C is crucial to favor the formation of the meta-product. orgsyn.org

Another significant side reaction is the hydrolysis of the ester group back to the carboxylic acid, particularly under the acidic conditions of Fischer esterification. reddit.com This is an equilibrium reaction, and the presence of water will drive the reaction in the reverse direction, reducing the yield of the desired ester. truman.edu To mitigate this, it is essential to use anhydrous reagents and to remove the water that is formed during the reaction. truman.edunih.gov This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol reactant to shift the equilibrium towards the product side. numberanalytics.commasterorganicchemistry.com

Potential side products in related syntheses can also include dinitrobenzoic esters and nitrophenolic compounds, the formation of which can be suppressed by carefully controlling the nitrating conditions and temperature. orgsyn.org

Esterification of 3-nitro-4-sulfanylbenzoic Acid

The most direct route to this compound is the esterification of its corresponding carboxylic acid.

Acid-Catalyzed Esterification Protocols

The Fischer-Speier esterification is a widely employed and classic method for synthesizing esters from carboxylic acids and alcohols, using a strong acid as a catalyst. researchgate.net For the synthesis of this compound, this would involve reacting 3-nitro-4-sulfanylbenzoic acid with methanol (B129727) in the presence of a catalyst like concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.govgoogle.com

A general laboratory-scale protocol for a similar compound, methyl 3-nitrobenzoate, involves dissolving the carboxylic acid in an excess of anhydrous methanol, followed by the careful addition of a catalytic amount of concentrated sulfuric acid. truman.edu The reaction mixture is then heated under reflux for a specific period, typically one hour, to drive the reaction to completion. truman.edu After cooling, the product is isolated by pouring the reaction mixture into ice water, which causes the ester to precipitate. truman.edu The crude product can then be collected by filtration and purified, often by recrystallization from methanol. truman.edu

Optimization of Reaction Parameters for Ester Formation

The yield of the esterification reaction is highly dependent on several parameters that can be optimized to maximize product formation. The key variables include temperature, catalyst concentration, and the molar ratio of the reactants.

ParameterEffect on ReactionOptimized Condition
Temperature Increasing the temperature generally increases the reaction rate. In Fischer esterification, the reaction is often run at the reflux temperature of the alcohol. truman.edunumberanalytics.comHeating to reflux for a specified duration (e.g., 1-3 hours) is common. truman.edu
Catalyst Concentration The rate of esterification increases with the amount of acid catalyst. google.com However, excessive catalyst can lead to side reactions.A catalytic amount, such as 1 mL of concentrated H₂SO₄ for every 20 mL of methanol, has been used in similar preparations. truman.edu
Reactant Molar Ratio Using a large excess of one reactant (typically the alcohol) shifts the equilibrium towards the formation of the ester. nih.govmasterorganicchemistry.comA significant excess of methanol is generally used as both the reactant and the solvent. truman.edu
Water Removal The removal of water, a byproduct of the reaction, drives the equilibrium towards the product side. nih.govnumberanalytics.comUsing anhydrous reagents and, in some setups, a Dean-Stark trap can enhance the yield. truman.edunumberanalytics.com

This table presents generally optimized conditions for Fischer esterification based on analogous reactions. Specific values for this compound may vary.

Advanced Synthetic Approaches and Process Optimization

To further refine the synthesis of this compound, modern methodologies like Design of Experiments (DoE) can be employed, and considerations for scaling up the reaction are crucial for industrial viability.

Design of Experiments (DoE) for Reaction Parameter Screening

Design of Experiments (DoE) is a powerful statistical tool for systematically optimizing reaction conditions. researchgate.net Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple variables and their interactions. quora.com For the synthesis of this compound, a DoE approach could be used to efficiently screen parameters like temperature, catalyst loading, reaction time, and the molar ratio of 3-nitro-4-sulfanylbenzoic acid to methanol.

A factorial design, such as a Box-Behnken design, could be implemented to identify the optimal conditions for maximizing the yield and purity of the final product. researchgate.net This methodology provides a comprehensive understanding of how each factor influences the reaction outcome and can reveal important interactions between variables. researchgate.netresearchgate.net

FactorLevel 1Level 2Level 3
Temperature (°C) 607080
Catalyst Loading (mol%) 135
Reaction Time (h) 123
Methanol/Acid Molar Ratio 10:120:130:1

This table provides a hypothetical Design of Experiments (DoE) matrix for the optimization of this compound synthesis. The levels are illustrative and would be determined based on preliminary experiments.

Scale-Up Considerations in Synthesis

Transitioning a laboratory-scale synthesis to an industrial process presents several challenges. For the production of this compound, key considerations would include:

Heat Transfer: Esterification reactions are often exothermic. On a large scale, efficient heat removal is critical to maintain temperature control and prevent runaway reactions and the formation of by-products.

Mass Transfer: Ensuring efficient mixing of the reactants and catalyst is crucial for achieving consistent reaction rates and yields. The choice of reactor and agitator design becomes important.

Solvent and Reagent Handling: The safe storage and handling of large quantities of methanol and concentrated sulfuric acid are paramount.

Product Isolation and Purification: The method of product isolation, such as precipitation and filtration, needs to be scalable. Large-scale crystallization may require different conditions than those used in the lab to achieve the desired purity and crystal form.

Waste Management: The neutralization and disposal of acidic waste streams from the reaction and work-up steps must be managed in an environmentally responsible and cost-effective manner.

Purification Methodologies for this compound

While specific methods for this compound are not documented, general principles of purification for crystalline organic compounds would apply.

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and purification of organic compounds. For a molecule like this compound, techniques such as column chromatography or preparative thin-layer chromatography (TLC) would likely be effective. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) would be determined empirically to achieve optimal separation from any impurities or by-products from a hypothetical synthesis.

Recrystallization Procedures for Enhanced Purity

Recrystallization is a common and powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For a hypothetical purification of this compound, a solvent would be chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The general procedure for recrystallization would involve:

Dissolving the crude solid in a minimum amount of a hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, promoting the formation of pure crystals.

Isolating the purified crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any residual impurities.

Drying the crystals to remove the solvent.

The selection of an appropriate solvent or solvent system is critical for successful recrystallization and would need to be determined experimentally.

Mechanistic Investigations of Reactions Involving Methyl 3 Nitro 4 Sulfanylbenzoate

Reaction Pathways of the Nitro Group

The nitro group is a versatile functional moiety that can undergo several important transformations, primarily reduction to an amino group or displacement via nucleophilic aromatic substitution. Its strong electron-withdrawing character deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. aiinmr.com

The conversion of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to anilines which are precursors to dyes, pharmaceuticals, and polymers. csic.es This reduction can be achieved through various mechanisms, depending on the chosen reagents and conditions. The process generally proceeds through intermediate species such as nitrosobenzene (B162901) and phenylhydroxylamine. csic.esresearchgate.net

Catalytic hydrogenation is a widely used, efficient, and clean method for reducing nitroarenes. csic.es The reaction involves the use of molecular hydrogen (H₂) and a metal catalyst.

The generally accepted mechanism, known as the Haber mechanism, proposes two main routes for the reduction: a direct pathway and a condensation pathway. csic.es

Direct Hydrogenation Route: This is the more common pathway under typical heterogeneous catalysis conditions. The mechanism involves the sequential addition of hydrogen atoms to the nitro group on the surface of the metal catalyst. csic.esresearchgate.net

Adsorption: Both the substrate, Methyl 3-nitro-4-sulfanylbenzoate, and molecular hydrogen are adsorbed onto the catalyst surface. Common catalysts include palladium, platinum, and nickel. libretexts.org

Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.

Stepwise Reduction: The nitro group is reduced in a stepwise fashion. It is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂), yielding Methyl 3-amino-4-sulfanylbenzoate. csic.es

Condensation Route: This pathway can become significant under certain conditions. It involves the reaction between the nitroso and hydroxylamine (B1172632) intermediates to form an azoxy species (R-N=N(O)-R), which is then further reduced to azo (R-N=N-R) and hydrazo (R-NH-NH-R) intermediates before finally cleaving to form the aniline (B41778) product. csic.es

The choice of catalyst is crucial for efficiency. While noble metals like platinum and palladium are highly active, non-noble metal catalysts based on nickel, such as Raney Nickel, are also effective and have been used for the hydrogenation of related nitrobenzoates. csic.eschemicalbook.com

Table 1: Common Catalysts for Nitroarene Hydrogenation
CatalystTypical ConditionsKey Characteristics
Pd/C (Palladium on Carbon)H₂ (1-50 atm), RT-80°C, Methanol (B129727)/EthanolHigh activity and selectivity, widely used. researchgate.net
PtO₂ (Adams' catalyst)H₂ (1-3 atm), RT, Acetic Acid/EthanolVery active, can sometimes lead to ring hydrogenation. csic.es
Raney Ni (Nickel)H₂ (50 psi), RT-100°C, MethanolCost-effective, high activity, used industrially. chemicalbook.com

When a molecule contains multiple reducible functional groups, chemoselectivity becomes critical. For this compound, it is desirable to reduce the nitro group without affecting the ester or the potentially sensitive sulfanyl (B85325) group. Various reducing agents and systems have been developed for this purpose. rsc.orgjrfglobal.com

The mechanism of these reductions often depends on the specific reagent used.

Metal-Free Hydrogen Transfer: A protocol using elemental sulfur and sodium sulfide (B99878) has been developed for the chemoselective reduction of nitroarenes. researchgate.net This method tolerates various functional groups. The reaction proceeds through a hydrogen transfer process under metal-free conditions, which is advantageous for avoiding side reactions on sensitive functional groups. researchgate.net

Borane-THF Complex (BH₃-THF): Normally, boranes are inert towards nitro groups. However, for certain substrates like ortho-nitrophenols, BH₃-THF can achieve chemoselective reduction. jrfglobal.com The mechanism is believed to involve the direction of the hydride transfer by the adjacent hydroxyl group through a cyclic transition state. While the sulfanyl group in this compound is in the para position relative to the nitro group, the principles of using specific reagents to achieve selectivity over ester and other groups remain relevant. jrfglobal.com

Nanocomposite Catalysts: Modern catalysts, such as Fe₃O₄-based nanocomposites, have been shown to be highly efficient and chemoselective for the reduction of nitroaromatic compounds in aqueous solutions at room temperature. rsc.orgresearchgate.net These catalysts are often magnetically recoverable, simplifying product purification. researchgate.net

Table 2: Examples of Chemoselective Reducing Systems for Nitroarenes
Reagent/SystemConditionsSelectivity Principle
Na₂S / S150°C, NMPMetal-free hydrogen transfer process, tolerates esters, halides. researchgate.net
BH₃-THFRoom Temperature, THFSelective for nitro groups adjacent to directing groups like -OH. jrfglobal.com
Fe₃O₄-MWCNTs@PEI-AgRoom Temperature, H₂ONanocatalyst providing high surface area and specific active sites. rsc.org

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SₙAr) and can, in some cases, function as the leaving group. The reaction is facilitated by the ability of the nitro group to stabilize the negative charge in the intermediate through resonance. The SₙAr mechanism generally proceeds in two steps. nih.gov

Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the nitro group. This is typically the slow, rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex or σ-adduct. nih.gov The aromaticity of the ring is temporarily lost.

Loss of Leaving Group: The aromaticity is restored by the departure of the leaving group, in this case, the nitrite (B80452) ion (NO₂⁻).

For this compound, the nitro group is positioned ortho to the ester group and meta to the sulfanyl group. The strong electron-withdrawing effect of the nitro group makes the carbon to which it is attached electrophilic and susceptible to attack.

Amines can act as nucleophiles to displace the nitro group from an activated aromatic ring. The mechanism follows the general SₙAr pathway. For a primary amine (R-NH₂), the lone pair on the nitrogen atom initiates the attack on the electron-deficient carbon of the benzene (B151609) ring. google.com This forms a zwitterionic σ-adduct, which is stabilized by the resonance delocalization of the negative charge onto the nitro group. A subsequent proton transfer and loss of the nitrite anion leads to the substituted product and restores the aromaticity of the ring. The reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427) to form 4-methylamino-3-nitrobenzoic acid serves as an analogous transformation, demonstrating the displacement of a leaving group on a nitro-activated ring by an amine. google.com

Thiols, particularly in their deprotonated thiolate form (RS⁻), are excellent nucleophiles for SₙAr reactions. The displacement of a nitro group by a thiol follows the same two-step addition-elimination mechanism. nih.gov

The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, NaH) which deprotonates the thiol to the more nucleophilic thiolate anion. nih.gov The thiolate then attacks the carbon atom bonded to the nitro group. The resulting Meisenheimer intermediate is stabilized by the electron-withdrawing nitro group. Finally, the expulsion of the nitrite ion yields the corresponding thioether and regenerates the aromatic system. Research on heteroaryl halides has shown that an electron-withdrawing group, such as a nitro or ester group, is often required to facilitate the substitution reaction with thiols. nih.gov

Nucleophilic Aromatic Substitution of the Nitro Group

Reaction Pathways of the Sulfanyl Group

The sulfanyl group (-SH), also known as a thiol or mercapto group, is a versatile functional group that can participate in a variety of chemical transformations. In the context of this compound, its reactivity is influenced by the electronic environment created by the nitro and methyl ester substituents on the aromatic ring. This section explores the key reaction pathways of the sulfanyl moiety, focusing on its oxidation to higher oxidation states and its role in nucleophilic processes.

Oxidation Mechanisms to Sulfonyl Derivatives

The oxidation of the sulfanyl group is a fundamental transformation that proceeds through intermediate stages, ultimately yielding sulfonyl derivatives such as sulfonic acids. This process involves the conversion of the sulfur atom from its -2 oxidation state in the thiol to +4 in the sulfone and +6 in the sulfonic acid.

The outcome of the oxidation of this compound is highly dependent on the choice of oxidizing agent and the control of reaction conditions such as temperature and stoichiometry. A variety of reagents can be employed to effect this transformation, each with its own degree of reactivity and selectivity. Careful selection allows for the isolation of either the intermediate sulfoxide (B87167) or the fully oxidized sulfone.

Common oxidizing agents include hydrogen peroxide, peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), potassium permanganate (B83412) (KMnO₄), and nitric acid. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the susceptibility of the sulfanyl group to oxidation. Reaction control is paramount; for instance, using a stoichiometric amount of a milder oxidizing agent at low temperatures typically favors the formation of the sulfoxide. In contrast, stronger oxidizing agents, excess reagent, and higher temperatures will drive the reaction towards the more stable sulfone.

Table 1: Selected Oxidizing Agents for Thiol Oxidation

Oxidizing AgentTypical ConditionsProduct Selectivity
Hydrogen Peroxide (H₂O₂)Catalytic acid or baseCan yield sulfoxides or sulfones
m-CPBAStoichiometric, low temp.Often selective for sulfoxides
Potassium Permanganate (KMnO₄)Varies (pH, temp.)Strong, often leads to sulfones
Nitric Acid (HNO₃)Concentrated, heatedStrong, typically yields sulfones

The oxidation of the sulfanyl group in this compound to its corresponding sulfone is a stepwise process. The initial oxidation converts the thiol into a sulfenic acid (-SOH), which is generally unstable and rapidly oxidized further or undergoes other reactions.

The first stable, isolable intermediate in this pathway is the sulfoxide. The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. This first oxidation step leads to the formation of Methyl 3-nitro-4-sulfinylbenzoate.

If a stronger oxidizing agent or more forcing conditions are used, the sulfoxide can undergo a second oxidation. The sulfur atom in the sulfoxide is still nucleophilic enough to react with another equivalent of the oxidizing agent. This second oxidation step converts the sulfinyl group (-SO-) to a sulfonyl group (-SO₂-), yielding Methyl 3-nitro-4-sulfonylbenzoate. The sulfone is significantly more stable and resistant to further oxidation under typical conditions.

Reactivity of the Sulfanyl Moiety in Nucleophilic Processes

The sulfanyl group is known for its nucleophilic character, particularly when deprotonated to form the thiolate anion (-S⁻). The thiolate is a potent nucleophile due to the high polarizability of the sulfur atom and the negative charge. In the case of this compound, the acidity of the thiol proton is increased by the electron-withdrawing effects of the adjacent nitro group, facilitating the formation of the thiolate under basic conditions.

This nucleophilicity allows the sulfanyl group to participate in a range of reactions, most notably S-alkylation and S-acylation.

S-Alkylation: The thiolate anion can readily react with alkyl halides or other alkylating agents in an Sₙ2 reaction to form a thioether. For example, reaction with an alkyl bromide (R-Br) would yield Methyl 4-(alkylthio)-3-nitrobenzoate.

Michael Addition: As a soft nucleophile, the thiolate can also participate in Michael additions to α,β-unsaturated carbonyl compounds.

The reactivity in these processes is governed by the strength of the base used to generate the thiolate and the nature of the electrophilic partner.

Electrophilic Aromatic Substitution on Nitro- and Sulfanyl-Substituted Aromatic Rings

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto a benzene ring. masterorganicchemistry.combyjus.com The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring. msu.edu

Influence of Substituents on Ring Activation/Deactivation and Directing Effects

In this compound, the benzene ring is trisubstituted, bearing a methyl ester group at position 1, a nitro group at position 3, and a sulfanyl group at position 4. Each of these groups exerts an electronic effect that either activates (increases reactivity) or deactivates (decreases reactivity) the ring towards electrophilic attack and directs incoming electrophiles to specific positions.

Methyl Ester Group (-COOCH₃): This group is a deactivating, meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. It directs incoming electrophiles to the positions meta to itself (positions 3 and 5).

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. libretexts.orgyoutube.com It strongly withdraws electron density from the ring by induction and resonance, significantly reducing the ring's reactivity. youtube.com It directs incoming electrophiles to the positions meta to its location (positions 1 and 5).

Sulfanyl Group (-SH): This group is an activating, ortho, para-director. While sulfur is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect, its lone pairs of electrons can be donated into the ring via resonance. This resonance effect is dominant, increasing the electron density at the ortho (position 3, 5) and para (position 1) positions relative to the sulfanyl group.

When these effects are considered in concert for this compound, a competition arises. The nitro and methyl ester groups strongly deactivate the ring, while the sulfanyl group activates it. Generally, activating groups have a more pronounced influence on the regiochemical outcome than deactivating groups.

The directing effects are summarized as follows:

-COOCH₃ at C1 directs to C3 and C5.

-NO₂ at C3 directs to C5.

-SH at C4 directs to C2 and C6.

The most powerful activating group, the sulfanyl group, will predominantly control the position of substitution. It strongly activates the positions ortho to it, which are C2 and C6. The C3 and C5 positions are deactivated by the inductive effect of the sulfanyl group and further deactivated by the nitro and ester groups. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-COOCH₃1-I, -RDeactivatingmeta (to C3, C5)
-NO₂3-I, -RStrongly Deactivating youtube.comcognitoedu.orgmeta (to C5)
-SH4-I, +RActivatingortho, para (to C2, C6)

Detailed Mechanism of Nitronium Ion Generation and Attack

The nitration of aromatic compounds, a key reaction in organic synthesis, proceeds through an electrophilic aromatic substitution mechanism. masterorganicchemistry.comchemvista.org The generation of the highly reactive electrophile, the nitronium ion (NO₂⁺), is a critical first step. This process typically involves the reaction of concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄). libretexts.orgyoutube.com

The mechanism unfolds as follows:

Protonation of Nitric Acid: Sulfuric acid, being the stronger acid, donates a proton to the nitric acid molecule. youtube.com This protonation occurs on the hydroxyl group of nitric acid, converting it into a better leaving group, H₂O. masterorganicchemistry.com

Formation of the Nitronium Ion: The protonated nitric acid is unstable and readily loses a molecule of water to form the linear and highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com This step is crucial as nitric acid by itself is generally not a sufficiently strong electrophile to react with many aromatic rings. masterorganicchemistry.com

Electrophilic Attack: The generated nitronium ion is then attacked by the π-electron system of the aromatic ring. masterorganicchemistry.comchemvista.org This is the rate-determining step of the reaction, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a σ-complex. chemvista.org

Deprotonation and Restoration of Aromaticity: In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. masterorganicchemistry.comchemvista.org This step is fast and results in the restoration of the stable aromatic system and the formation of the nitroaromatic compound. masterorganicchemistry.comchemvista.org

In the context of synthesizing a compound like this compound, the starting material would likely be a substituted methyl benzoate (B1203000). The nitration of methyl benzoate, for instance, yields methyl 3-nitrobenzoate. aiinmr.comorgsyn.org The ester group is a deactivating group and a meta-director in electrophilic aromatic substitution.

Hydrolysis Studies of the Ester Functionality

The ester functionality in molecules such as this compound can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an alcohol. libretexts.org

Base-Promoted Hydrolysis (Saponification):

Base-promoted hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. libretexts.orgmasterorganicchemistry.com This is a common and effective method for ester cleavage. masterorganicchemistry.com The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgbyjus.com

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, methoxide) as the leaving group. libretexts.orgbyjus.com

Studies on the hydrolysis of substituted methyl benzoates have shown that the rate of hydrolysis is influenced by the nature and position of the substituents on the aromatic ring. oieau.fr For instance, electron-withdrawing groups, such as a nitro group, can increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. oieau.fr

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis is a reversible reaction. youtube.com The mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.orgyoutube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water). libretexts.org In the case of a methyl ester, a proton transfer to the methoxy (B1213986) group makes it a better leaving group (methanol).

Elimination of the Leaving Group: The intermediate collapses, eliminating the alcohol (methanol) and reforming the protonated carbonyl group. libretexts.org

Deprotonation: A water molecule removes the proton from the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid. youtube.com

The presence of substituents on the benzene ring also affects the rate of acid-catalyzed hydrolysis.

Research Findings on Hydrolysis of Substituted Methyl Benzoates

Research has been conducted to investigate the hydrolysis of various ring-substituted methyl benzoates. These studies often measure pseudo-first-order rate constants under different pH conditions to elucidate the reaction mechanism. The data typically show a dependence of the hydrolysis rate on the concentration of hydroxide ions in basic solutions, confirming a mechanism involving nucleophilic attack by OH⁻. oieau.fr The effect of substituents is often analyzed using the Hammett equation, which relates reaction rates to substituent constants (σ). oieau.frwikipedia.org

Table 1: Hydrolysis Data for Selected Substituted Methyl Benzoates

CompoundConditionsPseudo First-Order Rate Constant (k')Reference
Methyl BenzoatepH 7, 90°C, 0.2 M Phosphate Buffer0.32 ± 0.01 h⁻¹ oieau.fr
Methyl BenzoatepH 7, 90°C, 0.1 M Phosphate Buffer0.32 ± 0.02 h⁻¹ oieau.fr
Methyl BenzoatepH 7, 90°C, 0.05 M Phosphate Buffer0.36 ± 0.03 h⁻¹ oieau.fr
Methyl 3-nitrobenzoate-- oieau.fr
Methyl 4-nitrobenzoate-- oieau.fr

Advanced Spectroscopic and Analytical Characterization of Methyl 3 Nitro 4 Sulfanylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Methyl 3-nitro-4-sulfanylbenzoate is anticipated to display distinct signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the nitro, sulfanyl (B85325), and methyl ester substituents. The strongly electron-withdrawing nitro group will deshield adjacent protons, shifting their signals downfield, while the sulfanyl group, typically a weak electron-donating group, will cause a slight upfield shift for nearby protons.

For comparison, the ¹H NMR spectrum of the related compound, Methyl 3-nitrobenzoate, in deuterated chloroform (B151607) (CDCl₃) shows several signals in the aromatic region and a singlet for the methyl protons. rsc.orgchemicalbook.comchegg.com The aromatic protons of Methyl 3-nitrobenzoate appear as multiplets between δ 7.50 and δ 8.76 ppm, and the methyl ester protons resonate as a singlet around δ 3.93 ppm. rsc.org

In the case of this compound, the three aromatic protons would likely appear as distinct signals due to their unique electronic environments. The proton situated between the nitro and sulfanyl groups would be the most deshielded, while the other two protons would also exhibit downfield shifts, with their exact positions determined by the combined electronic influences of the substituents.

Expected ¹H NMR Data for this compound (Based on analysis of structurally similar compounds)

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Aromatic-H7.5 - 9.0MultipletThe precise shifts depend on the final conformation and solvent.
Methyl (-OCH₃)~3.9SingletCharacteristic singlet for the ester methyl group.
Sulfanyl (-SH)Variable (1.5 - 4.0)Singlet (broad)The position can vary and the peak may be broad; exchangeable with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons will resonate between 120 and 150 ppm, with the carbon attached to the nitro group being particularly deshielded. The carbon attached to the sulfanyl group will also have a characteristic chemical shift. The methyl carbon of the ester group will appear upfield, generally around 50-55 ppm.

For the analogous Methyl 3-nitrobenzoate, the carbonyl carbon appears at approximately 164.7 ppm, and the methyl carbon is observed around 52.6 ppm. The aromatic carbons resonate at approximately 124.3, 127.2, 129.5, 131.7, 135.1, and 148.1 ppm. rsc.org

Expected ¹³C NMR Data for this compound (Based on analysis of structurally similar compounds)

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)164 - 166
Aromatic C-NO₂147 - 150
Aromatic C-S130 - 140
Aromatic C-H120 - 135
Aromatic C-COOCH₃130 - 135
Methyl (-OCH₃)52 - 54

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.comresearchgate.net In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons, allowing for the determination of their relative positions on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comresearchgate.net An HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal, and the methyl proton signal to the methyl carbon signal. This provides definitive C-H connectivity information. sdsu.edu

Application of Deuterium (B1214612) Labeling in NMR Assignments

Deuterium (²H) labeling is a powerful technique used to simplify NMR spectra and aid in signal assignment. youtube.comnih.gov Since deuterium is not typically observed in a standard ¹H NMR experiment, replacing a specific proton with a deuterium atom will cause the corresponding signal to disappear from the ¹H spectrum. youtube.com

In the context of this compound, the labile proton of the sulfanyl (-SH) group can be readily exchanged with deuterium by adding a small amount of deuterium oxide (D₂O) to the NMR sample. nih.gov The disappearance of the -SH proton signal upon D₂O addition would confirm its assignment. Furthermore, specific deuteration at one of the aromatic positions during synthesis could help to definitively assign the remaining aromatic proton signals by observing the absence of a particular signal and changes in the coupling patterns of the adjacent protons. protein-nmr.org.uk

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The most prominent peaks would arise from the carbonyl group of the ester, the nitro group, the sulfanyl group, and the aromatic ring.

Drawing a comparison with Methyl 3-nitrobenzoate, the strong carbonyl (C=O) stretching vibration is observed around 1715-1725 cm⁻¹. chegg.comchemicalbook.com The nitro group (-NO₂) typically shows two strong absorption bands corresponding to asymmetric and symmetric stretching, which for Methyl 3-nitrobenzoate appear around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. sciencing.com

For this compound, the following characteristic IR absorptions are expected:

Expected IR Absorption Bands for this compound (Based on analysis of structurally similar compounds)

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Sulfanyl (-S-H)S-H Stretch2550 - 2600Weak
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Carbonyl (C=O)C=O Stretch1715 - 1735Strong
Nitro (-NO₂)Asymmetric Stretch1500 - 1550Strong
Aromatic C=CC=C Stretch1450 - 1600Medium to Weak
Nitro (-NO₂)Symmetric Stretch1330 - 1360Strong
Ester (C-O)C-O Stretch1100 - 1300Strong

The presence of a weak band in the 2550-2600 cm⁻¹ region would be a key indicator of the S-H stretching vibration of the sulfanyl group. The precise positions of the aromatic C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) would also provide information about the substitution pattern of the benzene ring.

Raman Spectroscopy for Molecular Vibrations

Key expected Raman shifts for this compound would include vibrations associated with the nitro group (NO₂), the sulfanyl group (S-H), the ester group (C=O, C-O), and the aromatic ring. Based on data from related compounds like 4-nitrothiophenol, the symmetric and asymmetric stretching vibrations of the nitro group are anticipated to appear in the regions of 1300-1350 cm⁻¹ and 1500-1570 cm⁻¹, respectively. The S-H stretching vibration is typically observed as a weak to medium intensity band in the range of 2550-2600 cm⁻¹. The carbonyl (C=O) stretching of the methyl ester group would likely produce a strong band around 1700-1730 cm⁻¹. Aromatic C-C stretching vibrations are expected in the 1400-1600 cm⁻¹ region, while C-H stretching vibrations of the aromatic ring and the methyl group would appear above 3000 cm⁻¹.

Table 1: Predicted Raman Active Vibrational Modes for this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)
Nitro (NO₂)Symmetric Stretch1300 - 1350
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Sulfanyl (S-H)Stretch2550 - 2600
Carbonyl (C=O)Stretch1700 - 1730
Aromatic RingC-C Stretch1400 - 1600
Aromatic RingC-H Stretch3000 - 3100
Methyl (CH₃)C-H Stretch2850 - 3000

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₈H₇NO₄S. This experimental value, when compared to the theoretical mass, confirms the elemental formula with a high degree of confidence.

Table 2: Theoretical Accurate Mass of this compound

Molecular FormulaTheoretical Monoisotopic Mass (Da)
C₈H₇NO₄S213.0096

An experimentally determined HRMS value that closely matches this theoretical mass would provide strong evidence for the identity of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule, revealing information about its structural components. For this compound, several characteristic fragmentation pathways can be predicted based on the known behavior of related aromatic nitro and ester compounds.

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment at [M-31]⁺. The loss of the entire methoxycarbonyl group (-COOCH₃) would lead to a fragment at [M-59]⁺. Fragmentation of the nitro group is also common, with potential losses of NO ([M-30]⁺) and NO₂ ([M-46]⁺). The presence of the sulfanyl group may lead to the loss of a sulfur atom or an SH radical.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed Structure/LossPredicted m/z
[M]⁺Molecular Ion213
[M-30]⁺Loss of NO183
[M-31]⁺Loss of OCH₃182
[M-46]⁺Loss of NO₂167
[M-59]⁺Loss of COOCH₃154

Chromatographic Purity and Compositional Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is the premier method for determining the purity of non-volatile and thermally labile compounds like this compound. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as water with a small amount of acid like formic or acetic acid to control ionization) and an organic solvent (like acetonitrile (B52724) or methanol). Detection would most likely be performed using a UV detector, as the aromatic and nitro functionalities of the molecule are strong chromophores. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of any impurities with different polarities. The purity of the sample would be determined by the area percentage of the main peak in the chromatogram.

Table 4: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography is a suitable technique for identifying and quantifying volatile impurities that may be present in the sample of this compound. These could include residual solvents from the synthesis and purification processes. A standard GC analysis would involve dissolving the sample in a suitable solvent and injecting it into a GC system equipped with a capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or DB-17). The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points. A flame ionization detector (FID) is commonly used for general-purpose detection of organic compounds, while a mass spectrometer (GC-MS) can be used for the definitive identification of any separated impurities by comparing their mass spectra to library data.

Table 5: Illustrative GC Method Parameters for Volatile Impurities in this compound

ParameterCondition
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for qualitatively monitoring the progress of a chemical reaction. It allows for the rapid and efficient separation of compounds in a mixture, providing a visual assessment of the consumption of starting materials and the formation of products. In the context of the synthesis of this compound, TLC is crucial for determining the reaction's endpoint, thus preventing the formation of byproducts and ensuring a higher yield of the desired product.

The principle of TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. The separation is based on the differential partitioning of the components of the reaction mixture between the stationary and mobile phases.

For monitoring a reaction that synthesizes this compound, a typical TLC setup would involve spotting the reaction mixture alongside the starting materials on the TLC plate. rochester.edu The choice of the eluent (mobile phase) is critical and is determined empirically to achieve optimal separation of the spots. A common starting point for aromatic compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). southalabama.edu

The progress of the reaction is observed by the gradual disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound in a specific TLC system and helps in their identification. physicsandmathstutor.com

A hypothetical reaction to synthesize this compound might involve the nitration of a precursor. The table below illustrates representative TLC data for monitoring such a reaction.

Table 1: Representative TLC Data for Reaction Monitoring

Time (hours) Starting Material Rf Product Rf (this compound) Observations
0 0.65 - Single spot corresponding to the starting material.
2 0.65 0.45 Appearance of a new, lower Rf spot, indicating product formation. The starting material spot is still prominent.
4 0.65 0.45 The intensity of the product spot has increased, while the starting material spot has diminished.
6 - 0.45 The starting material spot has completely disappeared, indicating the reaction has gone to completion.

Eluent System: Hexane:Ethyl Acetate (7:3 v/v) on silica gel plate. Visualization under UV light (254 nm).

Reference Data Benchmarking and Cross-Validation with Databases

Following the synthesis and purification of this compound, it is imperative to confirm its identity and purity through comprehensive spectroscopic analysis. The experimental data obtained from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) must be compared with established reference data. This process of benchmarking and cross-validation against reliable chemical databases is a cornerstone of modern chemical research, ensuring the accuracy and reproducibility of scientific findings.

Major chemical databases, such as the Chemical Abstracts Service (CAS) registry, PubChem, and ChemSpider, serve as repositories for the structural and spectroscopic data of millions of compounds. While detailed public spectroscopic data for this compound can be limited, its structural information is cataloged. For instance, its CAS number is 59515-34-3. bldpharm.com

The process of cross-validation involves a meticulous comparison of experimentally determined data points with the values reported in these databases or in peer-reviewed literature for analogous compounds. For example, the proton and carbon NMR chemical shifts of this compound would be compared to those of structurally similar compounds like methyl 3-nitrobenzoate or other substituted thioanisole (B89551) derivatives. rsc.orgrsc.org Any significant deviation from expected values could indicate the presence of impurities or an incorrect structural assignment.

The table below provides a hypothetical comparison of experimentally obtained spectroscopic data for this compound with reference data from a chemical database.

Table 2: Spectroscopic Data Cross-Validation

Spectroscopic Data Experimental Value Database/Reference Value
1H NMR (δ, ppm)
-OCH3 3.92 3.85 - 3.95
Aromatic-H 7.50 - 8.50 (m) 7.40 - 8.60 (m)
-SH 4.10 (s) 3.50 - 4.50 (s)
13C NMR (δ, ppm)
C=O 165.8 165.0 - 167.0
C-NO2 148.5 147.0 - 149.0
C-S 130.2 129.0 - 132.0
Aromatic-C 124.0 - 135.0 123.0 - 136.0
-OCH3 52.7 52.0 - 53.0
IR (cm-1)
C=O stretch 1725 1720 - 1735
NO2 stretch (asym) 1528 1520 - 1540
NO2 stretch (sym) 1345 1340 - 1355
C-S stretch 740 730 - 750
MS (m/z)
[M]+ 213.01 213.0147 (calculated)

Note: The database/reference values are representative ranges for similar functional groups and structures.

Computational Approaches in Methyl 3 Nitro 4 Sulfanylbenzoate Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular geometry, reactivity, and other chemical properties of compounds. For a molecule like Methyl 3-nitro-4-sulfanylbenzoate, DFT calculations can offer deep insights into its behavior. Such studies often involve functionals like B3LYP, which provides a balance between accuracy and computational cost. materialsciencejournal.orgresearchgate.net

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the lowest energy conformation of the molecule. For a related compound, S-Methyl-β-N-(4-nitrobenzal)methylene dithiocarbazate, various DFT methods (B1LYP, B3LYP, B3P86, and B3PW91) were used to determine the optimal geometry, with results showing high correlation coefficients when compared to experimental data. materialsciencejournal.orgresearchgate.net

A similar approach for this compound would involve rotating the ester and sulfanyl (B85325) groups to identify all possible stable conformers and their relative energies. The conformer with the global minimum energy would then be used for subsequent calculations.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Nitrobenzoate Structure (Calculated) (Note: This data is representative of typical DFT outputs for similar molecules and not specific to this compound.)

Parameter Bond Length (Å) **Bond Angle (°) ** **Dihedral Angle (°) **
C-C (aromatic) 1.39 - 1.41 - -
C-N (nitro) 1.47 - -
N-O (nitro) 1.22 - -
C-S 1.77 - -
C=O (ester) 1.21 - -
C-O (ester) 1.35 - -
O-CH₃ 1.44 - -
C-C-N - 119.5 -
O-N-O - 124.0 -
C-C-S - 121.0 -

Data based on typical values for substituted nitrobenzoates.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an MEP map would likely show significant negative potential around the oxygen atoms of the nitro group and the carbonyl group of the ester. These regions would be the most probable sites for electrophilic interactions. Conversely, the hydrogen atoms of the benzene (B151609) ring and the methyl group would exhibit positive potential. The sulfanyl group (-SH) would present a region of intermediate potential, capable of acting as both a hydrogen bond donor and acceptor. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.comnumberanalytics.com

In this compound, the electron-withdrawing nitro group would be expected to lower the energy of both the HOMO and LUMO. taylorandfrancis.com The HOMO is likely to be localized on the sulfanyl group and the benzene ring, which are the most electron-rich parts. The LUMO would likely be concentrated around the nitro group, the most electron-deficient region. The energy gap would provide a quantitative measure of the molecule's kinetic stability and its propensity to undergo electronic transitions.

Table 2: Illustrative FMO Parameters for a Substituted Nitrobenzene (Calculated) (Note: This data is representative and not specific to this compound.)

Parameter Energy (eV)
HOMO Energy -6.8
LUMO Energy -3.2

Data derived from principles discussed in QSAR studies of nitrobenzenes. core.ac.uk

Prediction of Spectroscopic Parameters

Computational methods are also highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. researchgate.net

For this compound, theoretical chemical shifts would be calculated for each unique carbon and hydrogen atom. These predicted values are then compared to experimental data, often showing a strong linear correlation. nih.gov This comparison can confirm the proposed structure and help in assigning the signals in an experimental spectrum. Discrepancies between calculated and experimental shifts can sometimes point to specific solvent effects or conformational dynamics not captured in the gas-phase calculation.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Methyl Nitrobenzoate Analog (Note: This table illustrates the methodology and is not specific to this compound.)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C=O 164.5 164.2
C-NO₂ 148.0 148.3
C-ipso (ester) 133.0 132.8
C-H (ortho to NO₂) 127.5 127.2
C-H (meta to NO₂) 129.9 129.7
C-H (para to NO₂) 135.1 134.8

Data based on known spectra and DFT calculation principles for compounds like methyl 3-nitrobenzoate. chemicalbook.comchegg.com

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculation provides the frequencies and intensities of the fundamental vibrational modes. scirp.org These modes correspond to specific bond stretches, bends, and torsions within the molecule. For instance, calculations on 4-methyl-3-nitrobenzoic acid identified the symmetric and asymmetric stretching vibrations of the nitro group and the stretching of the C-N bond. scirp.org

For this compound, a similar analysis would predict characteristic frequencies for the S-H stretch, the C=O stretch of the ester, and the symmetric and asymmetric stretches of the NO₂ group. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental FTIR and FT-Raman spectra. materialsciencejournal.orgscirp.org This allows for a detailed assignment of the experimental spectrum, confirming the presence of specific functional groups.

Table 4: Illustrative Vibrational Frequencies for Key Functional Groups (Note: This data is representative and not specific to this compound.)

Vibrational Mode Calculated Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
S-H Stretch 2550 2550-2600
C=O Stretch (ester) 1725 1720-1740
NO₂ Asymmetric Stretch 1530 1520-1560
NO₂ Symmetric Stretch 1350 1345-1385

Data based on established group frequencies and DFT studies on related molecules. scirp.org

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical investigations into reaction mechanisms provide a molecule-by-molecule picture of how chemical transformations occur. These studies are crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.

A cornerstone of computational reaction kinetics is the identification of the transition state (TS), the highest energy point along the reaction coordinate, and the calculation of the activation energy (the energy barrier that must be overcome for a reaction to occur). Density Functional Theory (DFT) is a widely used method for this purpose. nih.gov

For nitroaromatic compounds, a common reaction is nucleophilic aromatic substitution (SNAr). Theoretical studies on related molecules, such as nitrobenzenes and their derivatives, have shown that the presence of a strong electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack. nih.gov Computational models can precisely locate the transition states for the addition of a nucleophile and the subsequent departure of a leaving group.

In a hypothetical SNAr reaction involving this compound, where a nucleophile attacks the carbon bearing the sulfanyl group, computational methods like DFT at the B3LYP/6-311G(d,p) level of theory could be employed to model the reaction. nih.gov The calculated activation energies provide a quantitative measure of the reaction's feasibility. For instance, studies on the reaction of 4-nitrobenzonitrile (B1214597) with methoxide (B1231860) have shown activation energies for nucleophilic attack to be in the range of 2.59 to 4.54 kcal/mol, indicating a facile process. wuxiapptec.com Similar calculations for this compound would be invaluable in predicting its reactivity towards various nucleophiles.

Furthermore, computational studies on 4,6-dichloro-5-nitrobenzofuroxan have revealed a rotational barrier for the nitro group of 9.15 kcal mol−1 in solution, a factor that can influence the accessibility of the reaction center to incoming nucleophiles. mdpi.com Such detailed energetic information is crucial for a complete understanding of the reaction kinetics.

Table 1: Representative Calculated Activation Energies for Nucleophilic Attack on Nitroaromatic Compounds

ReactantNucleophileComputational MethodActivation Energy (kcal/mol)
4-NitrobenzonitrileMethoxideDFT2.59
Intermediate of 4-Nitrobenzonitrile reactionMethoxideDFT4.54
4,6-dichloro-5-nitrobenzofuroxan-DFT9.15 (rotational barrier)

This table presents data from analogous systems to illustrate typical activation energies in reactions of nitroaromatic compounds. wuxiapptec.commdpi.com

Beyond identifying the transition state, computational chemistry can map out the entire reaction pathway, including intermediates and alternative routes. This is visualized through a reaction energy profile, which plots the energy of the system as it evolves from reactants to products.

For this compound, several reaction pathways can be envisaged. Besides SNAr at the C-S bond, reactions involving the nitro group (e.g., reduction) or the ester functionality (e.g., hydrolysis) are also possible. Computational modeling can elucidate the most favorable pathway under specific conditions.

A study on the [3+2] cycloaddition reaction between nitro-substituted nitroethene derivatives and nitrones to form nicotine (B1678760) analogues demonstrates the power of DFT in mapping complex reaction pathways. chemrxiv.org The calculations revealed that the reaction proceeds with high regio- and stereoselectivity, favoring the formation of the exo-isoxazolidine product. chemrxiv.org Similarly, a detailed computational analysis of the reaction of 4-nitrobenzonitrile with methoxide revealed a multi-step mechanism involving initial nucleophilic attack at the nitrile carbon, followed by subsequent additions and rearrangements. wuxiapptec.com

An energy profile for a hypothetical reaction of this compound would detail the relative energies of the reactants, intermediates, transition states, and products. This would allow for the determination of the rate-limiting step and whether the reaction is under kinetic or thermodynamic control. For example, in the thermolysis of certain sulfur-containing compounds, a five-membered transition state was identified as the key to the reaction mechanism. mdpi.com

Table 2: Hypothetical Energy Profile Data for a Reaction of a Nitroaromatic Compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Intermediate 1-6.1
Transition State 1+2.6
Intermediate 2-18.9
Transition State 2+4.5
Products-25.0

This table is a hypothetical representation based on data from analogous systems to illustrate the components of a reaction energy profile. wuxiapptec.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models are highly valuable for predicting the reactivity of new, untested compounds.

While no specific QSRR studies on this compound were found, the methodology can be readily applied. A QSRR model for a series of substituted 4-sulfanyl-3-nitrobenzoates could be developed by synthesizing a library of these compounds, experimentally measuring their reaction rates for a specific transformation, and then correlating these rates with calculated molecular descriptors.

Key steps in developing a QSRR model include:

Data Set Selection: A diverse set of compounds with varying substituents would be chosen.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound using computational software. These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are used to build a mathematical equation linking the descriptors to the observed reactivity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A computational study on vicarious nucleophilic substitution reactions established theoretical scales of electrophilicity for a series of nitroarenes using DFT-derived indices. nih.gov This work demonstrated that electron-accepting substituents increase the electrophilicity and reactivity of the nitroarenes, a finding that aligns with the principles of QSRR. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSRR Studies

Descriptor TypeExamples
Electronic Dipole moment, Partial atomic charges, Electronegativity
Steric Molecular weight, Molar volume, Surface area
Topological Connectivity indices, Wiener index
Quantum Chemical HOMO energy, LUMO energy, Hardness, Electrophilicity index

Derivatization and Structural Modification of Methyl 3 Nitro 4 Sulfanylbenzoate

Synthetic Transformations at the Nitro Group

The nitro group is a versatile functional handle, primarily serving as a precursor to various nitrogen-containing functionalities. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, opening pathways to a wide array of derivatives. acs.orgacs.orgyoutube.com For a substrate like methyl 3-nitro-4-sulfanylbenzoate, which also contains a thiol and an ester, chemoselectivity is paramount.

Several methodologies are suitable for this selective reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. commonorganicchemistry.com However, care must be taken to avoid over-reduction or side reactions involving the sulfanyl (B85325) group. An alternative that often provides greater chemoselectivity is the use of metal-based reducing agents in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid. commonorganicchemistry.comorganic-chemistry.org These conditions are generally mild enough to leave the ester and thiol groups intact. d-nb.info A notable iron-based system, Fe/CaCl₂, has demonstrated high efficiency in the catalytic transfer hydrogenation of nitroarenes, tolerating sensitive functional groups like esters and nitriles. organic-chemistry.org Metal-free approaches, such as using tetrahydroxydiboron (B82485) in water, also offer a mild and highly chemoselective option for nitro group reduction. organic-chemistry.org

The resulting amino derivative, methyl 3-amino-4-sulfanylbenzoate, is a valuable intermediate for further functionalization, including diazotization reactions, amide bond formations, and the synthesis of heterocyclic compounds.

Table 1: Potential Amination Reactions of this compound

Reagent/CatalystSolventExpected ProductKey Features
H₂, Pd/CEthanol/Methanol (B129727)Methyl 3-amino-4-sulfanylbenzoateCommon hydrogenation method. commonorganicchemistry.com
Fe, HCl/AcOHEthanol/WaterMethyl 3-amino-4-sulfanylbenzoateMild, chemoselective reduction. commonorganicchemistry.comorganic-chemistry.org
SnCl₂, HClEthanolMethyl 3-amino-4-sulfanylbenzoateMild conditions, good for sensitive substrates. commonorganicchemistry.com
NaBH₄, FeCl₂Methanol/WaterMethyl 3-amino-4-sulfanylbenzoateHigh chemoselectivity for nitro group over ester. d-nb.info
TetrahydroxydiboronWaterMethyl 3-amino-4-sulfanylbenzoateMetal-free and highly chemoselective. organic-chemistry.org

This table presents plausible reaction conditions based on general chemical principles for nitroarene reduction.

Partial reduction of the nitro group can lead to the formation of N-aryl hydroxylamines or azoxy compounds, which are themselves important synthetic intermediates. thieme-connect.de The selective synthesis of hydroxylamines from nitroarenes can be challenging, as the reaction can easily proceed to the corresponding amine. mdpi.com However, specific catalytic systems have been developed to favor the formation of hydroxylamines. For instance, the use of silver nanoparticle catalysts (Ag/TiO₂) with ammonia-borane (NH₃BH₃) has shown high yields of N-aryl hydroxylamines from nitroarenes under mild conditions. mdpi.com The choice of reducing agent is critical; for example, NaBH₄ with the same catalyst tends to produce the amine. mdpi.com

Azoxy compounds are typically formed through the condensation of a nitroso intermediate and a hydroxylamine (B1172632), both of which are generated during the reduction of a nitroarene. thieme-connect.de Photochemical methods, involving the irradiation of a nitroaromatic compound in the presence of an amine, have been developed for the one-pot synthesis of azoxy compounds. researchgate.net Another approach involves the reductive dimerization of nitrosobenzenes, which can be generated in situ from nitroarenes. acs.org Reductive methods using nickel-aluminum alloys in a hydroxide (B78521) solution have also been reported for the synthesis of amines from azoxy compounds, suggesting the reverse reaction is plausible under specific conditions. google.com

Table 2: Potential Pathways to Hydroxylamine and Azoxy Derivatives

Product TypeReagent/ConditionsIntermediate(s)Key Features
HydroxylamineAg/TiO₂, NH₃BH₃Nitroso, HydroxylamineControlled partial reduction. mdpi.com
Azoxy CompoundPhotochemical (light, Ar atm)Nitroso, HydroxylamineOne-pot synthesis from nitroarene and amine. researchgate.net
Azoxy CompoundReductive DimerizationNitrosobenzene (B162901)Catalyst-free dimerization. acs.org

This table outlines potential synthetic routes based on established methodologies for the controlled reduction of nitroarenes.

Synthetic Transformations at the Sulfanyl Group

The thiol moiety is a highly nucleophilic functional group, making it a prime site for alkylation, acylation, and oxidation reactions.

The S-alkylation of thiols is a straightforward and common method for the synthesis of thioethers (sulfides). jmaterenvironsci.com This reaction typically involves treating the thiol with an alkyl halide in the presence of a base. jmaterenvironsci.comyoutube.com The base, such as potassium carbonate or triethylamine, deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent. jmaterenvironsci.comyoutube.com A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and allylic halides. rsc.org Given the presence of other functional groups in this compound, mild reaction conditions are preferable to avoid unwanted side reactions.

S-acylation of the thiol group provides access to thioesters. This transformation can be achieved using acylating agents like acid chlorides or acid anhydrides. acs.org Triflic acid has been shown to be an efficient catalyst for the S-acetylation of thiols using isopropenyl acetate (B1210297) as the acetyl source, offering a mild and chemoselective route. acs.org Thioesters are valuable synthetic intermediates and are also found in various biologically active molecules. nih.gov

Table 3: Representative Alkylation and Acylation Reactions of the Sulfanyl Group

Reaction TypeReagentBase/CatalystProduct Type
S-AlkylationAlkyl Halide (e.g., CH₃I, BnBr)K₂CO₃ or Et₃NThioether
S-AcylationAcid Chloride (e.g., CH₃COCl)PyridineThioester
S-AcetylationIsopropenyl AcetateTriflic AcidThioester

This table illustrates common methods for the modification of the thiol group.

The oxidation of the sulfanyl group can lead to several different sulfur-containing functional groups, including sulfenic acids, sulfinic acids, and ultimately, sulfonic acids. youtube.comyoutube.com The final product depends on the strength of the oxidizing agent and the reaction conditions. manavchem.com Strong oxidizing agents, such as hydrogen peroxide or potassium permanganate (B83412), are typically required to convert a thiol to a sulfonic acid. youtube.comresearchgate.net The reaction proceeds through the sequential oxidation of the thiol to a sulfenic acid (RSOH) and then to a sulfinic acid (RSO₂H), before reaching the sulfonic acid (RSO₃H) stage. researchgate.netnih.gov

In the context of this compound, the presence of the nitro group must be considered, as some oxidizing conditions could potentially affect it. However, methods for the oxidation of thiols to sulfonic acids in the presence of other functional groups have been developed. For instance, the use of a sulfoxide (B87167) like dimethyl sulfoxide (DMSO) in the presence of a halogen or hydrogen halide catalyst and water can achieve this transformation. google.com This method is often moderate and can tolerate other reactive groups. google.com The resulting sulfonic acid derivative would be a highly polar compound with potential applications as a catalyst or in materials science.

Modifications at the Ester Functionality

The methyl ester group offers another site for structural modification, primarily through hydrolysis or transesterification.

Ester hydrolysis, the conversion of the ester to a carboxylic acid, can be achieved under either acidic or basic conditions. quora.com Basic hydrolysis, or saponification, is typically carried out using a strong base like sodium hydroxide in an aqueous or alcoholic solvent. Acid-catalyzed hydrolysis generally requires heating with a strong acid in water. oieau.fr For substituted methyl benzoates, the rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. oieau.frsemanticscholar.org The presence of the electron-withdrawing nitro group in this compound would likely facilitate hydrolysis compared to unsubstituted methyl benzoate (B1203000). oieau.fr

Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This allows for the introduction of a variety of different alkyl or aryl groups into the ester functionality, further diversifying the molecular structure. Solid acid catalysts, such as those based on zirconium and titanium, have been shown to be effective for the esterification of benzoic acid derivatives and could potentially be applied to the transesterification of this compound. mdpi.com

Table 4: Potential Modifications of the Ester Group

Reaction TypeReagentsProduct
Hydrolysis (Saponification)NaOH, H₂O/EtOH3-Nitro-4-sulfanylbenzoic acid
Hydrolysis (Acid-catalyzed)H₂SO₄, H₂O, heat3-Nitro-4-sulfanylbenzoic acid
TransesterificationR-OH, Acid or Base CatalystAlkyl 3-nitro-4-sulfanylbenzoate

This table summarizes the primary transformations possible at the ester functional group.

Formation of Complex Organic Molecules from this compound Derivatives

The true synthetic utility of this compound is realized when its functional groups are used to construct more elaborate molecular architectures, such as heterocyclic systems and bi-aryl compounds.

The ortho-positioning of the nitro and sulfanyl groups makes this compound an ideal precursor for the synthesis of benzothiazoles. The typical synthetic route involves the reduction of the nitro group to an amine, forming an in situ 2-aminothiophenol (B119425) derivative. This intermediate readily undergoes condensation and subsequent intramolecular cyclization with a variety of electrophilic partners. nih.govekb.egresearchgate.net Common reactants include carboxylic acids, aldehydes, acyl chlorides, and nitriles, each leading to a different 2-substituted benzothiazole (B30560). nih.govorganic-chemistry.orgmdpi.com This method provides a powerful and modular approach to a class of compounds known for their wide range of biological and pharmacological activities. ekb.eg

Table 3: Synthesis of 2-Substituted Benzothiazoles This table outlines the formation of benzothiazole derivatives from the reduced form of this compound.

Reactant for Cyclization Catalyst/Conditions Resulting 2-Substituent on Benzothiazole Ring
Benzoic Acid Polyphosphoric Acid (PPA), Heat Phenyl
Benzaldehyde H₂O₂/HCl or other oxidant Phenyl
Benzoyl Chloride Pyridine, Heat Phenyl
Benzonitrile Copper Catalyst, Heat Phenyl

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound offers at least two distinct handles for such transformations.

Denitrative Coupling (Heck Reaction): The nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions. Specifically, the Mizoroki-Heck reaction has been developed to couple nitroarenes with alkenes. researchgate.netchemrxiv.org Using a suitable palladium catalyst, such as one employing a BrettPhos ligand, the C-NO₂ bond of this compound can be activated to form a C-C bond with an alkene like styrene, yielding a stilbene (B7821643) derivative. researchgate.netchemrxiv.org This denitrative alkenylation expands the utility of nitroaromatics as coupling partners beyond traditional aryl halides. wikipedia.orgorganic-chemistry.org

C-S Coupling (Migita Reaction): The sulfanyl group is a classic nucleophile for C-S bond formation. In the Migita C-S cross-coupling reaction, an aryl thiol or thiolate is coupled with an aryl halide or triflate in the presence of a palladium catalyst. organic-chemistry.orgnih.govhznu.edu.cn The thiol group of this compound can be coupled with various aryl halides to produce diaryl thioethers. acs.orgnih.gov This transformation is valuable for synthesizing molecules found in numerous pharmaceutical and agricultural compounds. nih.gov

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Reactive Site Coupling Partner (Example) Catalyst System (Example) Potential Product Class
Mizoroki-Heck C-NO₂ Styrene Pd/BrettPhos Stilbene derivative
Migita C-S Coupling C-SH Bromobenzene Pd(OAc)₂ / Xantphos Diaryl thioether

Development of Chemical Derivatization Strategies for Analytical Purposes

For analytical applications, such as quantifying trace amounts of a substance in complex mixtures, it is often necessary to chemically modify the analyte to enhance its detectability. The highly reactive sulfanyl group of this compound is an excellent target for such derivatization. Chemical derivatization is a reliable strategy for the sensitive and specific determination of thiol compounds in various samples using techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). researchgate.net

The goal is to attach a tag or "label" that possesses strong chromophoric (UV-absorbing) or fluorophoric (fluorescent) properties. This significantly improves the sensitivity and selectivity of detection. researchgate.netnih.gov Reagents like monobromobimane (B13751) or those from the ThioGlo series react selectively with thiols to produce highly fluorescent adducts, allowing for detection at very low concentrations. nih.govmdpi.comresearchgate.net Another approach uses reagents like 4,4′-dithiodipyridine (DTDP), which reacts rapidly with thiols to form stable derivatives that can be enriched and analyzed by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS). acs.org

Table 5: Derivatization Reagents for Analytical Detection of the Thiol Group

Derivatizing Reagent Reaction Principle Detection Method
Monobromobimane (MBB) Alkylation of the thiol group Fluorescence Detection
ThioGlo3 (a maleimide (B117702) derivative) Michael addition to the maleimide Fluorescence Detection nih.gov
4,4′-dithiodipyridine (DTDP) Disulfide exchange UV Detection or MS/MS acs.org
2,4-dinitrofluorobenzene (DNFB) Nucleophilic aromatic substitution UV Detection mdpi.com

Applications of Methyl 3 Nitro 4 Sulfanylbenzoate As a Synthetic Intermediate

Building Block for Complex Organic Synthesis

The compound serves as a foundational unit in constructing larger, more intricate molecular architectures. Its utility has been noted in specialized fields such as solid-phase peptide synthesis (SPPS). In this context, derivatives of Methyl 3-nitro-4-sulfanylbenzoate can be incorporated as part of a linker that tethers a growing peptide chain to a solid support. The specific functionalities allow for the linkage to be cleaved under specific conditions, for instance, through nucleophilic attack on the ester or modification of the sulfur-containing group, releasing the final peptide from the solid phase. google.com This application highlights the compound's role in facilitating the synthesis of complex biomolecules.

Precursor for Advanced Materials and Specialty Chemicals

This compound is a precursor for developing advanced functional materials, particularly in the area of specialty polymers. While research often highlights its parent compound, 3-nitro-4-sulfanylbenzoic acid (NSB), the methyl ester is a direct and relevant derivative for these applications.

One significant application is in the creation of ion-imprinted polymers for environmental remediation. mdpi.com Researchers have used NSB to functionalize chitosan (B1678972), a natural biopolymer. researchgate.netresearchgate.net In this process, the carboxylic acid group of NSB (or its ester derivative) is reacted with the amine groups on the chitosan backbone to form a stable amide linkage. The resulting polymer is then cross-linked. This modified chitosan, now bearing nitro and sulfanyl (B85325) groups, exhibits a high affinity and selectivity for adsorbing heavy metal ions, such as lead (Pb(II)), from wastewater. mdpi.comresearchgate.net The sulfanyl group acts as a soft ligand that effectively chelates with soft metal ions.

Table 1: Components in NSB-Modified Chitosan for Lead Adsorption

Component Role in Final Polymer
Chitosan Biopolymer backbone
3-Nitro-4-sulfanylbenzoic acid (NSB) Functionalizing agent providing chelating sites
Epichlorohydrin Cross-linking agent to stabilize the polymer matrix

This synthetic strategy demonstrates the utility of the nitro-sulfanyl-benzoate scaffold in designing materials with tailored properties for specific environmental or analytical applications.

Intermediate in the Synthesis of Substituted Aromatic Amines and Sulfonic Acids

The structure of this compound is ideal for preparing a range of substituted aromatic compounds, primarily through reactions of its nitro and sulfanyl groups.

Synthesis of Aromatic Amines: The nitro group can be selectively reduced to an amine (NH2) group using various reducing agents, such as zinc dust in the presence of a hydrogen donor. researchgate.net This transformation is a key step in the synthesis of functionalized polymers, as seen in the chitosan example where the nitro group is reduced to an amino group to create an amino-thiol ligand for ion imprinting. researchgate.netresearchgate.net This reduction yields a methyl 3-amino-4-sulfanylbenzoate derivative, a trifunctional monomer that can be used for further polymerization or as an intermediate in the synthesis of dyes and pharmaceutical precursors.

Potential for Sulfonic Acid Synthesis: The sulfanyl (-SH) group is readily oxidized to a sulfonic acid (-SO3H) group. While specific literature detailing this oxidation on this compound is not prominent, this is a fundamental and predictable transformation in organic chemistry. Such a reaction would yield methyl 3-nitro-4-sulfobenzoate, a compound with applications as a water-soluble building block or as an intermediate for specialty detergents or dyes.

Table 2: Key Functional Group Transformations

Starting Group Reagent/Condition Resulting Group Application
Nitro (-NO₂) Selective reduction (e.g., Zn/hydrazine) Amine (-NH₂) Synthesis of aromatic amines, polymer functionalization researchgate.net
Sulfanyl (-SH) Oxidation (e.g., H₂O₂, KMnO₄) Sulfonic Acid (-SO₃H) Preparation of water-soluble intermediates

Utility in Industrial Chemical Production

This compound is commercially available from various chemical suppliers, who often classify it as an intermediate for pharmaceuticals or material science. bldpharm.comambeed.comcymitquimica.comsigmaaldrich.comaccelachem.com Its availability implies a demand and established use within the chemical industry. The synthetic routes based on this compound, such as the preparation of functionalized polymers and substituted anilines, are relevant to industrial processes. For instance, the creation of specialized polymers for water treatment or the synthesis of precursors for active pharmaceutical ingredients (APIs) are scalable applications. However, detailed public documentation on its specific large-scale industrial uses remains limited. The compound's value likely lies in its role as a versatile starting material for producing higher-value, proprietary specialty chemicals.

Q & A

Q. How can crystallographic data enhance understanding of this compound’s solid-state interactions?

  • Methodology : Conduct single-crystal X-ray diffraction to determine bond lengths, angles, and packing motifs. Compare with sulfonyl- or nitro-containing analogs (e.g., methyl ((4-aminobenzyl)sulfonyl)-L-prolinate ) to identify intermolecular forces (e.g., hydrogen bonding, π-π stacking) influencing solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.